
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs called CB1 receptor antagonists. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide acts as a CB1 receptor antagonist, which blocks the binding of endocannabinoids to CB1 receptors in the brain. This leads to a decrease in the activity of the endocannabinoid system, which is involved in regulating appetite, food intake, and body weight. The compound also blocks the rewarding effects of drugs of abuse, such as opioids, by reducing the release of dopamine in the brain.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has been shown to have several biochemical and physiological effects in animal models. The compound decreases food intake and body weight by reducing the activity of the endocannabinoid system. It also improves glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has been shown to reduce the rewarding effects of opioids, which may have implications for the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has several advantages for lab experiments. The compound is highly selective for CB1 receptors and has a long half-life, which makes it suitable for in vivo studies. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound is not suitable for clinical use due to its potential side effects and lack of safety data in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide. One potential direction is to investigate its potential therapeutic use in other diseases, such as cancer and neurodegenerative disorders. Another direction is to study the compound's mechanism of action in more detail, particularly its effects on the endocannabinoid system. Additionally, future studies could investigate the safety and efficacy of N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide in humans, which may have implications for the development of new drugs for obesity, diabetes, and addiction.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide is synthesized by a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3,3-dimethylbutan-2-amine with oxalyl chloride, which produces 3,3-dimethylbutan-2-yl oxalyl chloride. The second step involves the reaction of the produced compound with 2-aminooxolane, which yields N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide. The overall synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. The compound acts as a CB1 receptor antagonist, which blocks the activation of CB1 receptors in the brain. This leads to a decrease in appetite, food intake, and body weight. N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, the compound has been studied for its potential use in treating drug addiction, particularly opioid addiction.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-15-10/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAHSSYILILMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

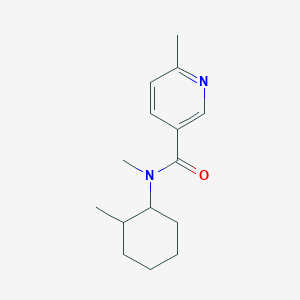
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
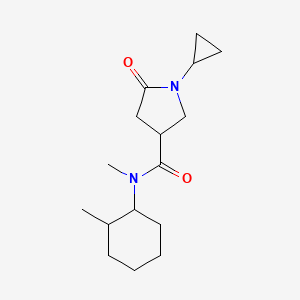
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
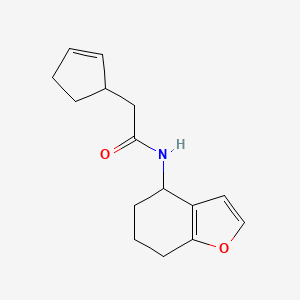

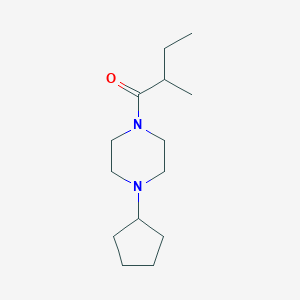
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)
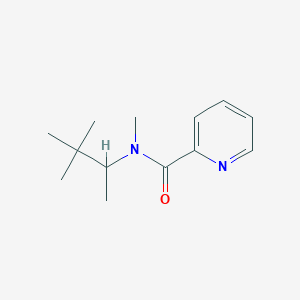
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
